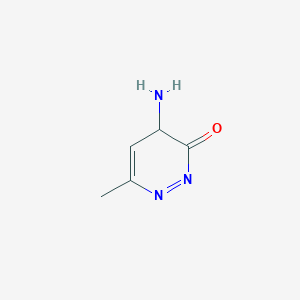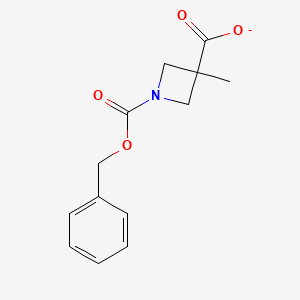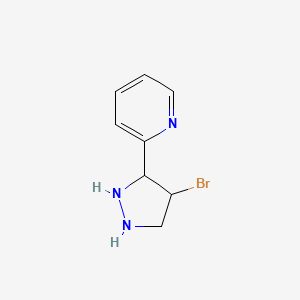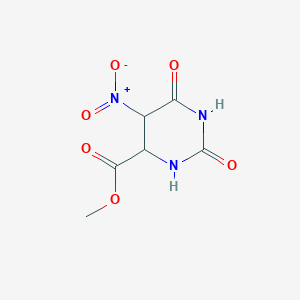
3-(4-Nitrophenyl)-2-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Nitrophenyl)-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone ring substituted with a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1H-pyridin-2-one typically involves the reaction of 4-nitrobenzaldehyde with a suitable pyridinone precursor under specific conditions. One common method includes the condensation of 4-nitrobenzaldehyde with 2-pyridone in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 3-(4-Nitrophenyl)-1H-pyridin-2-one are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Additionally, continuous flow reactors and other advanced manufacturing techniques could be employed to enhance production efficiency.
化学反应分析
Types of Reactions
3-(4-Nitrophenyl)-1H-pyridin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinone ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 3-(4-Aminophenyl)-1H-pyridin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridinone ring.
科学研究应用
3-(4-Nitrophenyl)-1H-pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
作用机制
The mechanism of action of 3-(4-Nitrophenyl)-1H-pyridin-2-one and its derivatives largely depends on the specific biological target or chemical reaction it is involved in. For instance, in medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can play a crucial role in binding to the active site of enzymes or receptors, while the pyridinone ring can contribute to the overall stability and specificity of the interaction.
相似化合物的比较
Similar Compounds
3-(4-Nitrophenyl)-1H-indole-2-one: Similar structure but with an indole ring instead of a pyridinone ring.
3-(4-Nitrophenyl)-1H-pyrazin-2-one: Similar structure but with a pyrazinone ring instead of a pyridinone ring.
3-(4-Nitrophenyl)-1H-pyrrol-2-one: Similar structure but with a pyrrolone ring instead of a pyridinone ring.
Uniqueness
3-(4-Nitrophenyl)-1H-pyridin-2-one is unique due to its specific combination of a nitrophenyl group and a pyridinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the nitrophenyl group enhances its reactivity and potential for modification, while the pyridinone ring provides a stable and versatile scaffold for further functionalization.
属性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
3-(4-nitrophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H12N2O3/c14-11-10(2-1-7-12-11)8-3-5-9(6-4-8)13(15)16/h3-6,10H,1-2,7H2,(H,12,14) |
InChI 键 |
CZOOPIVYGAULML-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(=O)NC1)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-purin-6-one](/img/structure/B12360067.png)



![ethyl 4-oxo-5-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360095.png)



![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12360120.png)

![(Z)-7-[(1R,2E,5S)-5-[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-[(Z)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B12360135.png)

